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For researchers, scientists, and drug development professionals engaged in the analysis of

Polychlorinated Biphenyls (PCBs), establishing robust and reliable method detection limits

(MDLs) is a critical step in ensuring data quality and regulatory compliance. The MDL is defined

as the minimum measured concentration of a substance that can be reported with 99%

confidence that the measured concentration is distinguishable from method blank results.[1][2]

This guide provides a comparative overview of methodologies for determining MDLs in PCB

analysis, supported by experimental data and detailed protocols.

Comparison of Method Detection Limit
Determination Approaches
The determination of MDLs is not a one-size-fits-all process. Various approaches exist, each

with its own statistical underpinnings and applicability. The United States Environmental

Protection Agency (US EPA) has established a widely recognized and implemented procedure,

which has undergone revisions to enhance its statistical rigor. A comparison of the current US

EPA approach with other methodologies is presented below.
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US EPA Method (Revision 2): This is the current standard approach mandated by the US

EPA for environmental monitoring programs. A key feature of this revision is the requirement

to consider both spiked samples and method blanks in the MDL calculation. The final MDL is

the higher of the two values calculated from these sample types, ensuring that both the

instrument's sensitivity and background contamination are accounted for.[3]

Spike-Based MDL (MDLS): This traditional approach involves analyzing a minimum of seven

replicate samples spiked with the analyte at a concentration close to the expected MDL

(typically 1 to 5 times the estimated MDL).[4] The standard deviation of these measurements

is then used to calculate the MDL.

Blank-Based MDL (MDLb): This method relies on the analysis of a large number of method

blank samples to characterize the background noise and contamination of the analytical

system.[4] The MDL is calculated from the standard deviation of the blank measurements.

This approach is particularly useful for methods with very low background noise or where

spiking is not feasible.

Signal-to-Noise Ratio: In chromatographic methods, the MDL can be estimated as the

concentration of the analyte that produces a signal-to-noise ratio of three.[5] This is a more

rapid but less statistically robust method for estimating the detection limit.

The following table summarizes a comparison of these methods and provides example MDLs

for selected PCB congeners and Aroclors from various studies.
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Method Description Advantages Disadvantages
Example MDLs
for PCBs

US EPA Method

(Revision 2)

Calculates MDL

from both spiked

samples (MDLS)

and method

blanks (MDLb),

taking the higher

value.[1][3]

Comprehensive,

accounts for both

instrument

sensitivity and

background

contamination.

Requires

analysis of both

spiked samples

and a sufficient

number of

method blanks.

Congeners

(Water, pg/L): 7-

30 (Method

1668C)[6]

Aroclor 1242

(Water, ng/L): 65

(Method 608.3)

[7]

Spike-Based

MDL (MDLS)

Based on the

standard

deviation of at

least seven

replicate spiked

samples.[4]

Widely used and

understood,

directly

measures

method

variability at a

low

concentration.

May not

adequately

account for

background

contamination,

requires

selection of an

appropriate

spiking level.

Congeners

(Sediment,

ng/kg): 11-19

(Method 1668A)

[8]

Blank-Based

MDL (MDLb)

Derived from the

statistical

analysis of a

large number of

method blank

measurements.

[4]

Provides a good

estimate of the

detection limit

when

background

contamination is

a significant

factor.

Requires a large

number of blank

analyses to be

statistically valid.

Congeners

(Blanks, pg/L):

Can be as high

as 20 for some

congeners.

Signal-to-Noise

Ratio

The

concentration at

which the analyte

signal is three

times the

background

noise.[5]

Quick and easy

to estimate from

a chromatogram.

Less statistically

rigorous, can be

subjective.

Not typically

reported as a

formal MDL but

used for initial

estimation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.epa.gov/sites/default/files/2016-12/documents/mdl-procedure_rev2_12-13-2016.pdf
https://www.epa.gov/system/files/documents/2021-07/report-on-multi-lab-validation-of-cwa-method-1628-for-pcb-congeners_april-2021.pdf
https://www.epa.gov/sites/default/files/2015-09/documents/method_1668c_2010.pdf
https://www.epa.gov/system/files/documents/2024-05/spokane_pcb_tmdls_appendixd.pdf
https://pubs.usgs.gov/publication/70219570
https://www.atsdr.cdc.gov/toxprofiles/tp17-c7.pdf
https://pubs.usgs.gov/publication/70219570
https://www.ncbi.nlm.nih.gov/books/NBK587438/table/ch7.tab1/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598500?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Determining MDL for PCB
Congeners using US EPA Method (Revision 2)
This protocol outlines a generalized procedure for determining the MDL for individual PCB

congeners in a given matrix (e.g., water, soil, tissue) following the principles of the US EPA

Method, Revision 2.

1. Initial MDL Estimation:

Estimate an initial MDL for each target PCB congener. This can be based on previous

studies, instrument sensitivity, or a signal-to-noise ratio of 3 to 5.

2. Preparation of Spiked Samples and Method Blanks:

Spiked Samples (for MDLS): Prepare at least seven replicate samples of the matrix of

interest (e.g., reagent water for aqueous analysis, a clean sand matrix for soil analysis).

Spike each replicate with the target PCB congeners at a concentration of 2 to 10 times the

estimated MDL.

Method Blanks (for MDLb): Prepare at least seven replicate method blank samples. These

samples should contain all reagents and undergo the entire analytical procedure, but without

the addition of the sample matrix or spiking solution.

3. Sample Analysis:

Process all spiked samples and method blanks through the entire analytical procedure,

including extraction, cleanup, and instrumental analysis (e.g., by GC-MS). The analyses

should be performed over at least three separate days to capture inter-day variability.

4. Calculation of MDLS and MDLb:

MDLS Calculation:

Calculate the standard deviation (S_s) of the measured concentrations of the seven or

more spiked replicates.
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Determine the appropriate Student's t-value for a 99% confidence level and n-1 degrees of

freedom (where n is the number of replicates). For seven replicates, the t-value is 3.143.

Calculate the MDLS using the formula: MDLS = t * S_s

MDLb Calculation:

Calculate the mean (X_b) and standard deviation (S_b) of the measured concentrations in

the method blank replicates.

Calculate the MDLb using the formula: MDLb = X_b + (t * S_b) (where t is the same

Student's t-value as for the MDLS calculation). If all blank results are zero, the MDLb is set

to the lowest quantifiable concentration.

5. Final MDL Determination:

The final MDL for each PCB congener is the higher of the calculated MDLS and MDLb

values.

Workflow for MDL Determination
The following diagram illustrates the general workflow for determining the Method Detection

Limit for PCB analysis.
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Preparation

Analysis

Calculation

Finalization

Estimate Initial MDL

Prepare ≥7 Spiked Samples Prepare ≥7 Method Blanks

Analyze all samples over ≥3 days

Calculate Standard Deviation (Ss) of Spiked Samples Calculate Standard Deviation (Sb) of Blanks

Calculate MDLS = t * Ss

Compare MDLS and MDLb

Calculate MDLb = Xb + t * Sb

Final MDL = Higher of MDLS or MDLb
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Caption: Workflow for determining the Method Detection Limit (MDL).
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Conclusion
The determination of a scientifically sound and statistically valid Method Detection Limit is

fundamental to the generation of high-quality data in PCB analysis. The US EPA's revised MDL

procedure provides a comprehensive framework that accounts for both analytical sensitivity

and background contamination. By following a well-defined experimental protocol, researchers

can establish reliable MDLs that enhance the confidence in their analytical results and ensure

their data meets the stringent requirements of scientific research and regulatory oversight.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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